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This technical guide provides a comprehensive overview of the MT-802, a Proteolysis Targeting
Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).
MT-802 has emerged as a promising therapeutic strategy, particularly for overcoming acquired
resistance to covalent BTK inhibitors like ibrutinib in various B-cell malignancies. This
document details the structure, mechanism of action, and preclinical data associated with MT-
802, presenting quantitative data in structured tables and visualizing key processes through
detailed diagrams.

Introduction to MT-802

MT-802 is a heterobifunctional small molecule that potently and rapidly degrades BTK.[1][2] It
was developed to address the clinical challenge of resistance to ibrutinib, a widely used BTK
inhibitor for treating Chronic Lymphocytic Leukemia (CLL) and other B-cell cancers.[2] A
common mechanism of resistance involves a mutation in the BTK active site, C481S, which
prevents the covalent binding of ibrutinib.[2] MT-802 is designed to be effective against both
wild-type (WT) and C481S mutant BTK.[2]

Structure of MT-802

MT-802 is composed of three key components: a ligand that binds to BTK, a linker, and a
ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
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o BTK Ligand: The warhead of MT-802 is a derivative of a reversible BTK inhibitor. Unlike
ibrutinib, it does not rely on a covalent interaction, allowing it to bind effectively to both wild-
type BTK and the C481S mutant.

e E3 Ligase Ligand: MT-802 utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin
ligase.

o Linker: A flexible linker connects the BTK-binding and CRBN-binding moieties, facilitating the
formation of a stable ternary complex between BTK and CRBN.

The chemical formula for MT-802 is C41H41N908, with a molecular weight of 787.82 g/mol .

Mechanism of Action

MT-802 functions by hijacking the cell's natural protein disposal system, the ubiquitin-
proteasome system (UPS). The process can be summarized in the following steps:

o Ternary Complex Formation: MT-802 simultaneously binds to BTK and the CRBN E3 ligase,
bringing them into close proximity to form a ternary complex.

« Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin
molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of
BTK.

» Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for
degradation by the 26S proteasome.

o Catalytic Cycle: After inducing degradation, MT-802 is released and can bind to another BTK
molecule, enabling a catalytic cycle of degradation.

This mechanism of action is distinct from traditional inhibitors that only block the target protein's
activity. By inducing degradation, PROTACs can have a more profound and lasting effect and
can be effective at lower concentrations.

Quantitative Preclinical Data

MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant
BTK in various preclinical models.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/product/b609359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

C481S Mutant

Cell

Parameter Wild-Type BTK . Reference(s)
BTK Line/System
) NAMALWA cells /

Degradation

9.1 nM 149 nM WT BTK XLAs
(DC50)

cells

WT BTK XLAs
14.6 nM

cells
Inhibition (IC50) 46.9 nM 20.9 nM Not Specified
Binding Affinity TR-FRET-based

18.11 nM o
(IC50) binding assays
CRBN Binding TR-FRET-based

1.258 uM o
(IC50) binding assays

MT-802 induces maximal BTK degradation at a concentration of 250 nM. Notably, it achieves

over 99% degradation at nanomolar concentrations for both wild-type and C481S BTK. The

degradation is rapid, with half of the total BTK degraded in approximately 50 minutes and

complete degradation observed as early as 4 hours. Importantly, MT-802 does not induce the

degradation of IKZF1 and IKZF3 transcription factors, which are known off-targets of some

CRBN-recruiting agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of MT-802 and a typical experimental

workflow for its characterization.

Caption: Mechanism of action of MT-802 PROTAC.
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Caption: A typical Western Blot workflow to assess BTK degradation.
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Experimental Protocols

While specific, detailed protocols from the original research publications are not publicly

available, the following represents a generalized methodology for key experiments used to

characterize MT-802, based on standard laboratory practices.

Cell Culture and Treatment

Cell Lines: Human B-cell lymphoma cell lines such as NAMALWA or X-linked
agammaglobulinemia (XLA) patient-derived cells expressing either wild-type or C481S
mutant BTK are commonly used.

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640)
supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified
atmosphere with 5% CO2.

Treatment: For degradation studies, cells are seeded at a specific density and treated with
varying concentrations of MT-802 (e.g., 0.25 to 250 nM) for different time points (e.g., 4 to 24
hours).

Western Blotting for BTK Degradation

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer
containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay Kkit.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH or (3-actin).
Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary
antibody.

Detection and Analysis: The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system. The band intensities are quantified using
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densitometry software, and the level of BTK is normalized to the loading control.

TR-FRET-Based Binding Assays

e Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are
used to quantify the binding affinity of MT-802 to BTK and CRBN.

e Procedure: These assays typically involve incubating a fluorescently labeled tracer that binds
to the target protein with the protein and a competing compound (MT-802). The displacement
of the tracer by MT-802 results in a decrease in the FRET signal, which is used to calculate
the 1C50 value.

Clinical Status

As of late 2025, there is no publicly available information indicating that MT-802 has entered
clinical trials. The available data is from preclinical studies. A search for clinical trials involving
"MT-802" does not yield any relevant results; instead, it may show information for other
molecules with similar designations, such as TT125-802, which is a different compound
targeting CBP/p300.

Conclusion

MT-802 is a potent and selective BTK-degrading PROTAC that has demonstrated significant
preclinical activity against both wild-type and clinically relevant C481S mutant BTK. Its ability to
overcome ibrutinib resistance highlights the potential of targeted protein degradation as a
therapeutic strategy in B-cell malignancies. While further studies, including in vivo efficacy and
safety assessments, are necessary, MT-802 represents a promising lead compound for the
development of novel cancer therapies.
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¢ To cite this document: BenchChem. [MT-802 PROTAC: A Technical Guide to Structure,
Function, and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609359#mt-802-protac-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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